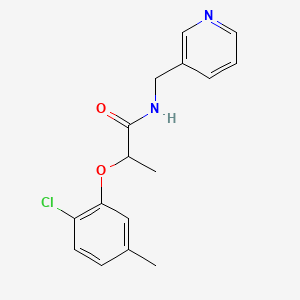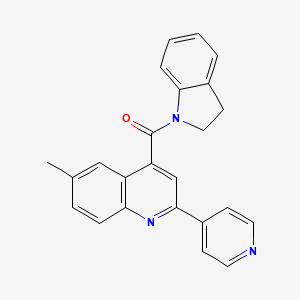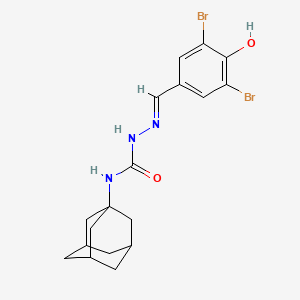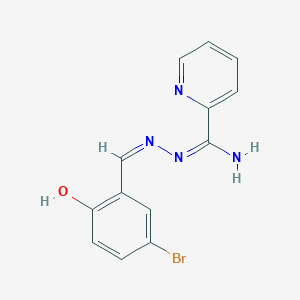
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research. This compound has been shown to have a variety of effects on the biochemical and physiological functions of the body, making it a valuable tool for investigating the mechanisms of action of beta-adrenoceptor antagonists.
Mecanismo De Acción
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 acts as a selective beta-adrenoceptor antagonist, meaning that it blocks the action of beta-adrenoceptors in the body. Beta-adrenoceptors are a type of G protein-coupled receptor that are activated by the neurotransmitters epinephrine and norepinephrine. These receptors are found throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been shown to have a variety of biochemical and physiological effects, including the inhibition of beta-adrenoceptor signaling, the reduction of heart rate and blood pressure, and the modulation of glucose metabolism. This compound has also been shown to have effects on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 in lab experiments include its selectivity for beta-adrenoceptor antagonism, its well-established pharmacological profile, and the availability of a variety of research tools and assays for studying its effects. However, there are also limitations to using this compound, including its potential for off-target effects, its limited solubility in aqueous solutions, and the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are many potential future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177, including studies on its effects in different physiological contexts, investigations into its potential as a therapeutic agent for various diseases, and the development of new compounds targeting the beta-adrenoceptor system. Additionally, there is a need for further research into the mechanisms of action of beta-adrenoceptor antagonists and their effects on various physiological processes.
Métodos De Síntesis
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 involves the reaction of 2-chloro-5-methylphenol with 3-pyridinemethanol in the presence of a base to form the intermediate 2-(2-chloro-5-methylphenoxy)ethylpyridine. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base to form the final product, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been used in a variety of scientific research applications, including studies on the mechanisms of action of beta-adrenoceptor antagonists, the effects of beta-adrenoceptor blockade on cardiovascular function, and the role of beta-adrenoceptor signaling in various physiological processes. This compound has also been used in studies on the pharmacology of beta-adrenoceptor antagonists and the development of new drugs targeting the beta-adrenoceptor system.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-6-14(17)15(8-11)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABLDLMGCAGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6071514.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)

![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)
![1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)
![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6071618.png)